

Application Notes and Protocols: 2-Nitrobenzoic Acid in the Synthesis of Dyes

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Compound of Interest

Compound Name: 2-Nitrobenzoic acid

Cat. No.: B147310

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These application notes provide a comprehensive overview of the synthetic utility of **2-nitrobenzoic acid** and its derivatives in the preparation of azo and indigo dyes. Detailed experimental protocols, quantitative data, and reaction pathway visualizations are presented to facilitate research and development in dye chemistry and related fields.

Synthesis of Azo Dyes via 2-Aminobenzoic Acid (Anthranilic Acid)

2-Nitrobenzoic acid serves as a crucial precursor for the synthesis of 2-aminobenzoic acid (anthranilic acid), a versatile intermediate in the production of a wide range of azo dyes. The synthesis involves the reduction of the nitro group to an amino group, followed by diazotization and coupling with a suitable aromatic compound.

1.1. Reduction of 2-Nitrobenzoic Acid to 2-Aminobenzoic Acid

The reduction of the nitro group in **2-nitrobenzoic acid** to form 2-aminobenzoic acid is a key initial step. Catalytic hydrogenation is a common and efficient method for this transformation.

Experimental Protocol: Catalytic Hydrogenation of 2-Nitrobenzoic Acid

- Materials:

- **2-Nitrobenzoic acid**
- Sodium hydroxide (NaOH)
- 5% Palladium on charcoal (Pd/C) catalyst
- Hydrogen gas (H₂)
- Hydrochloric acid (HCl)
- Water
- Procedure:
 - In a suitable autoclave, prepare an aqueous solution of the sodium salt of **2-nitrobenzoic acid** by dissolving **2-nitrobenzoic acid** and an equimolar amount of sodium hydroxide in water.
 - Add 5% Pd/C catalyst to the solution. The catalyst loading is typically around 1-5% by weight relative to the **2-nitrobenzoic acid**.
 - Seal the autoclave and purge with nitrogen gas, followed by hydrogen gas.
 - Pressurize the reactor with hydrogen to 1-4 MPa.
 - Heat the mixture to 60-80°C with vigorous stirring.
 - Maintain the reaction under these conditions for approximately 2-3 hours, or until hydrogen uptake ceases.
 - After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
 - Filter the reaction mixture to recover the catalyst.
 - Acidify the filtrate with hydrochloric acid to a pH of approximately 3 to precipitate the 2-aminobenzoic acid.
 - Cool the mixture to facilitate complete precipitation.

- Filter the white precipitate of 2-aminobenzoic acid, wash with cold water, and dry.

Quantitative Data: Reduction of Nitrobenzoic Acids

Starting Material	Product	Catalyst	Yield	Purity (HPLC)	Reference
4-Nitrobenzoic acid	4-Aminobenzoic acid	5% Pd/C	>96%	>99%	[1]
p-Nitrobenzoic acid	p-Aminobenzoic acid	5% Pd/C	High	Not specified	[2]

1.2. Synthesis of an Azo Dye from 2-Aminobenzoic Acid

Once 2-aminobenzoic acid is synthesized, it can be used to produce azo dyes. The following protocol describes the synthesis of an azo dye using 2-aminobenzoic acid and β -naphthol as the coupling component.

Experimental Protocol: Synthesis of an Azo Dye

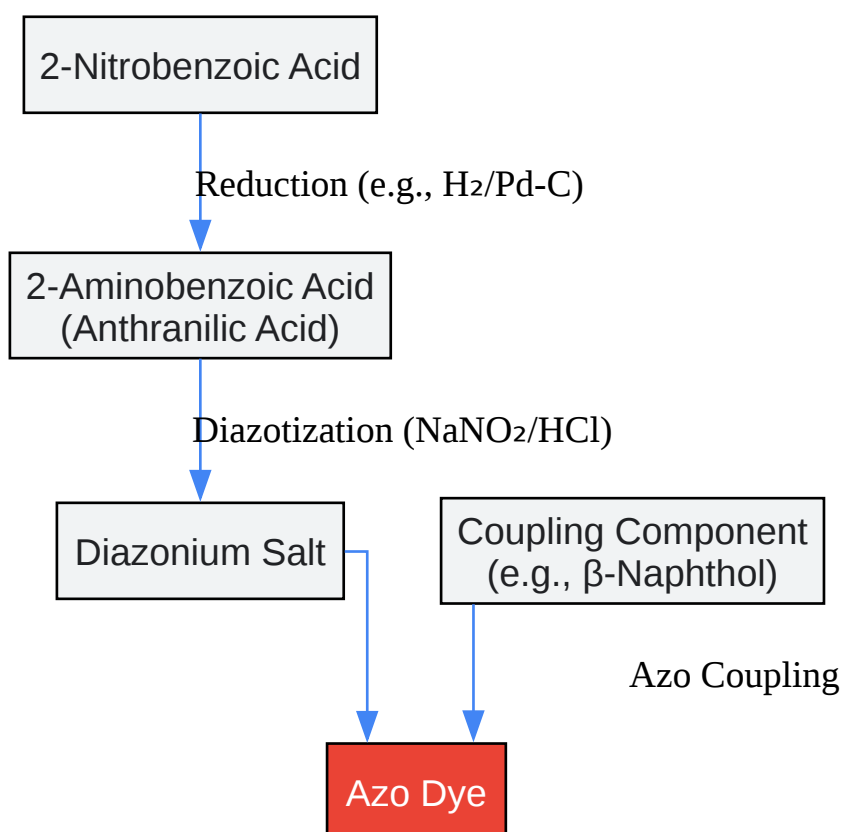
- Materials:
 - 2-Aminobenzoic acid (anthranilic acid)
 - Sodium nitrite (NaNO_2)
 - Concentrated hydrochloric acid (HCl)
 - β -Naphthol
 - Sodium hydroxide (NaOH)
 - Ice
- Procedure:

- Part A: Diazotization of 2-Aminobenzoic Acid
 - Dissolve a specific molar amount of 2-aminobenzoic acid in a mixture of concentrated hydrochloric acid and water.
 - Cool the solution to 0-5°C in an ice bath with constant stirring.
 - In a separate beaker, prepare a solution of sodium nitrite in cold distilled water.
 - Slowly add the sodium nitrite solution dropwise to the cooled 2-aminobenzoic acid solution, ensuring the temperature remains between 0-5°C.
 - Continue stirring the mixture for an additional 15-20 minutes after the addition of sodium nitrite is complete. The resulting solution contains the diazonium salt and should be used immediately.
- Part B: Azo Coupling
 - Dissolve β -naphthol in an aqueous solution of sodium hydroxide.
 - Cool the β -naphthol solution to 0-5°C in an ice bath.
 - Slowly add the freshly prepared diazonium salt solution to the cold β -naphthol solution with vigorous stirring.
 - A colored precipitate of the azo dye should form immediately.
 - Continue stirring the mixture in the ice bath for 30 minutes to ensure complete coupling.
 - Filter the precipitated dye, wash with cold water until the filtrate is neutral, and dry.

Quantitative Data: Azo Dye Synthesis

Diazo Component	Coupling Component	Dye	Yield	Reference
2-Aminobenzoic acid	β -Naphthol	1-(2-carboxyphenylazo)-2-naphthol	High	[3]
p-Aminobenzoic acid	Anthranilic acid	Red Dye	85.04%	[4]

Logical Relationship: From **2-Nitrobenzoic Acid** to Azo Dyes



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Caption: Synthetic pathway from **2-nitrobenzoic acid** to azo dyes.

Synthesis of Indigo Dyes via 2-Nitrobenzaldehyde

While not a direct synthesis from **2-nitrobenzoic acid**, the historically significant Baeyer-Drewsen synthesis of indigo utilizes 2-nitrobenzaldehyde. Both **2-nitrobenzoic acid** and 2-nitrobenzaldehyde can be synthesized from the common precursor, 2-nitrotoluene.

2.1. Synthesis of 2-Nitrobenzaldehyde from 2-Nitrotoluene

A common method for the preparation of 2-nitrobenzaldehyde is the oxidation of 2-nitrotoluene.

Experimental Protocol: Synthesis of 2-Nitrobenzaldehyde

- Materials:
 - 2-Nitrotoluene
 - Sodium methylate
 - Oxalic acid diethyl ester
 - Potassium permanganate (KMnO_4)
 - Sodium carbonate
 - Toluene
 - Sulfuric acid
- Procedure:
 - A mixture of sodium methylate, oxalic acid diethyl ester, and 2-nitrotoluene in ethanol is heated under reflux.
 - After cooling, water is added, and the mixture is boiled and steam-distilled to recover unreacted 2-nitrotoluene.
 - The residual aqueous phase is filtered, and sodium carbonate and toluene are added.
 - The mixture is cooled to 0-5°C, and solid potassium permanganate is added portion-wise.
 - The reaction temperature is maintained between 2-6°C during the addition.

- The mixture is stirred and then warmed, followed by the dropwise addition of sulfuric acid.
- The insoluble material is filtered off, and the toluene phase is separated from the filtrate.
- The toluene solution is washed, dried, and concentrated in vacuo to yield 2-nitrobenzaldehyde as a crystalline solid.[5]

Quantitative Data: Synthesis of 2-Nitrobenzaldehyde

Starting Material	Product	Yield	Reference
2-Nitrotoluene	2-Nitrobenzaldehyde	40.3%	[5]
2-Nitrotoluene	2-Nitrobenzaldehyde	24%	[6]

2.2. Baeyer-Drewsen Synthesis of Indigo

This classic synthesis involves the condensation of 2-nitrobenzaldehyde with acetone in the presence of a base.

Experimental Protocol: Synthesis of Indigo

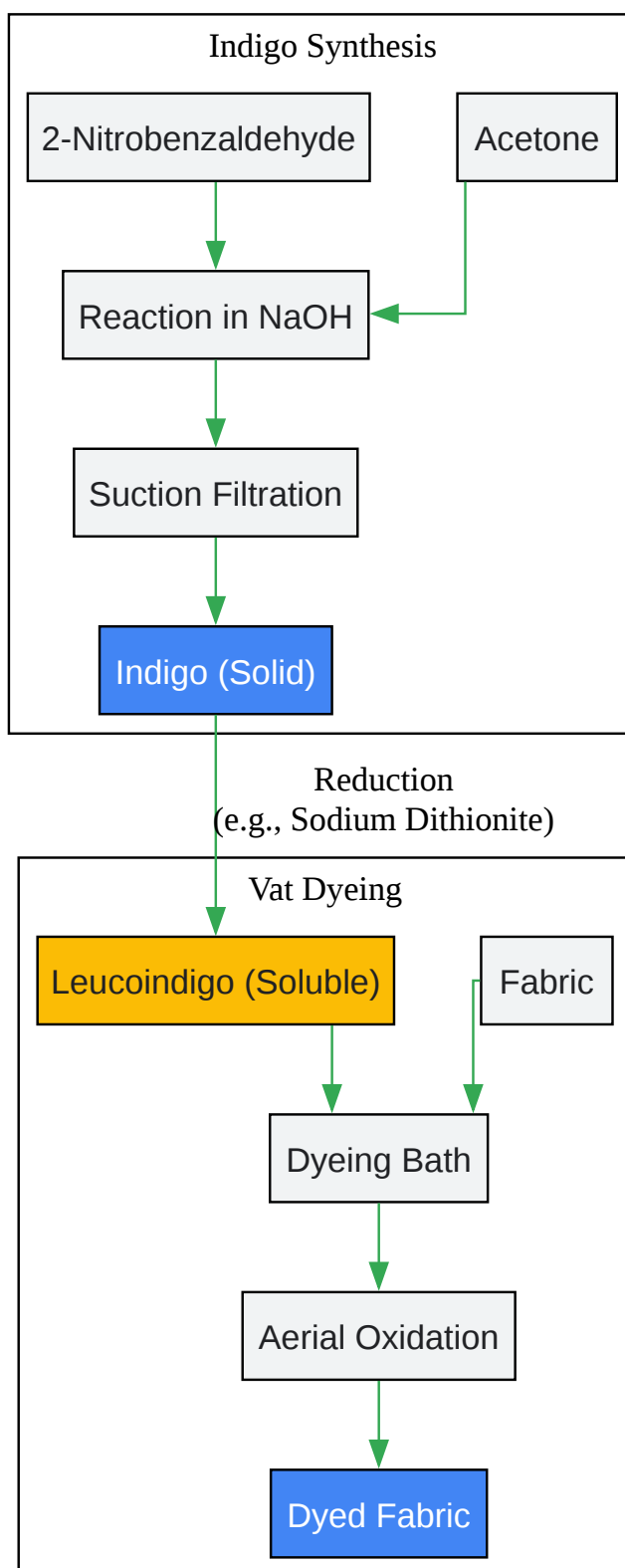
- Materials:
 - 2-Nitrobenzaldehyde
 - Acetone
 - 10% Sodium hydroxide (NaOH) solution
 - Distilled water
 - Ethanol
- Procedure:
 - Dissolve 0.5 g of 2-nitrobenzaldehyde in 5 mL of acetone in a test tube.
 - In a separate container, mix 1 mL of 10% aqueous NaOH with 1.5 mL of distilled water.

- Add the NaOH solution dropwise to the 2-nitrobenzaldehyde/acetone solution with stirring. An exothermic reaction will occur, and the solution will change color, with a dark precipitate of indigo forming.
- Allow the mixture to stand at room temperature for at least 5 minutes.
- Cool the test tube in an ice bath for about 5 minutes.
- Collect the solid indigo by suction filtration.
- Wash the indigo precipitate with distilled water, followed by ethanol.
- Dry the indigo product.

Quantitative Data: Baeyer-Drewsen Indigo Synthesis

Starting Material (2-Nitrobenzaldehyde)	Product	Theoretical Yield (from 0.5 g)	Reference
0.5 g	Indigo	0.868 g	[7] [8]

Experimental Workflow: Indigo Synthesis and Dyeing



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Caption: Workflow for the synthesis of indigo and its application in vat dyeing.

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